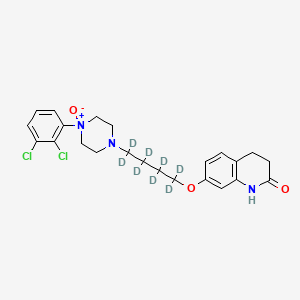

Aripiprazole-d8 N4-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aripiprazole-d8 N4-Oxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic drug. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Aripiprazole. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound in biological systems due to their distinct mass difference from hydrogen atoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Aripiprazole-d8 N4-Oxide involves the deuteration of Aripiprazole followed by the introduction of an N-oxide group. The process typically starts with the deuteration of Aripiprazole using deuterated reagents such as deuterated chloroform or deuterated methanol. The deuterated Aripiprazole is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the N-oxide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and oxidizing agents under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Aripiprazole-d8 N4-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, organometallic reagents.

Major Products

Oxidation: Higher oxidation state derivatives.

Reduction: Parent amine (Aripiprazole-d8).

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Aripiprazole-d8 N4-Oxide is extensively used in scientific research for:

Pharmacokinetic Studies: The deuterium atoms allow for precise tracing and analysis of the compound in biological systems.

Metabolism Studies: Understanding the metabolic pathways and identifying metabolites of Aripiprazole.

Drug Development: Used as a reference compound in the development of new antipsychotic drugs.

Biological Research: Studying the interaction of the compound with various biological targets and pathways.

Mécanisme D'action

Aripiprazole-d8 N4-Oxide exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The deuterium atoms do not significantly alter the pharmacological activity of the compound but provide a distinct advantage in tracing and analysis. The compound interacts with various molecular targets and pathways involved in neurotransmission and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aripiprazole: The parent compound, an atypical antipsychotic with similar pharmacological activity.

Aripiprazole-d8: A deuterated derivative without the N-oxide group.

Aripiprazole N4-Oxide: The non-deuterated version of the compound.

Uniqueness

Aripiprazole-d8 N4-Oxide is unique due to the presence of both deuterium atoms and the N-oxide group. This combination provides distinct advantages in pharmacokinetic and metabolic studies, allowing for precise tracing and analysis in biological systems. The compound’s unique structure also offers insights into the metabolic pathways and interactions of Aripiprazole derivatives .

Activité Biologique

Aripiprazole-d8 N4-Oxide is a deuterated derivative of aripiprazole, a second-generation antipsychotic. This compound exhibits unique pharmacological properties that are critical for understanding its biological activity, particularly in the context of its mechanism of action and therapeutic applications. This article presents a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its molecular formula C23H19D8Cl2N3O2 and a molecular weight of approximately 456.435 g/mol. The compound is a colorless crystalline solid with notable stability and solubility properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H19D8Cl2N3O2 |

| Molecular Weight | 456.435 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 646.2 ± 55.0 °C |

| Flash Point | 344.6 ± 31.5 °C |

This compound functions primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2A receptors. This unique profile allows it to stabilize dopaminergic and serotonergic neurotransmission, which is beneficial in treating psychiatric disorders such as schizophrenia and bipolar disorder.

- Dopamine D2 Receptor Activity : Exhibits partial agonism, which helps mitigate symptoms without inducing significant extrapyramidal side effects (EPS) typically associated with full antagonists.

- Serotonin Receptor Activity : Acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors, contributing to its mood-stabilizing effects.

3. Pharmacokinetics

The pharmacokinetic profile of this compound is similar to its parent compound, aripiprazole. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 87%

- Peak Plasma Concentration (t_max) : Achieved within 3 to 5 hours post-administration

- Half-Life : Ranges from 48 to 68 hours

- Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4 through pathways including dehydrogenation and hydroxylation.

In Vitro Studies

In vitro assays have demonstrated that this compound maintains significant affinity for the D2 receptor with a Ki value of approximately 4.2 nM , indicating potent activity as a partial agonist . Additionally, studies show that it can effectively inhibit apomorphine-induced stereotypy in animal models without causing catalepsy, a common side effect associated with traditional antipsychotics .

In Vivo Studies

Research involving animal models has shown that this compound exhibits efficacy in reducing psychotic symptoms while minimizing adverse effects:

- Case Study : A study on rats indicated that administration of this compound resulted in significant reductions in hyperactivity without inducing sedation or motor impairment .

5. Clinical Implications

The unique pharmacological profile of this compound suggests potential applications beyond traditional antipsychotic therapies:

- Bipolar Disorder : Clinical trials indicate effectiveness in mood stabilization.

- Adjunctive Therapy : May be beneficial in combination with other medications for treatment-resistant cases.

Propriétés

IUPAC Name |

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTVYHFBHZGERN-BQLKVSHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-39-2 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.